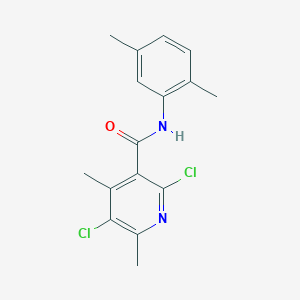![molecular formula C18H14ClFN4O3S B11502242 N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide](/img/structure/B11502242.png)
N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a fluorobenzamide group, a thioxoimidazolidinyl group, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the thioxoimidazolidinyl group, followed by the introduction of the chlorophenyl and fluorobenzamide groups. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and fluorobenzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target. For example, in medicinal applications, the compound may inhibit a particular enzyme involved in disease progression, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Fluorine compounds: Compounds containing fluorine atoms, which share some chemical properties with N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C18H14ClFN4O3S |
|---|---|
Poids moléculaire |
420.8 g/mol |
Nom IUPAC |
N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C18H14ClFN4O3S/c19-11-4-6-13(7-5-11)23-17(27)14(9-15(21)25)24(18(23)28)22-16(26)10-2-1-3-12(20)8-10/h1-8,14H,9H2,(H2,21,25)(H,22,26) |
Clé InChI |
KOYOUKHNHXQNRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C(=O)NN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-oxo-1-piperidin-1-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B11502160.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B11502163.png)


![4-[1-(3,4-Diethoxy-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine](/img/structure/B11502193.png)
![1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl-](/img/structure/B11502202.png)
![ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11502203.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11502209.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11502210.png)


![[1,3,4]Thiadiazole, 2,5-bis(2-fluorobenzylsulfanyl)-](/img/structure/B11502230.png)
![2-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11502235.png)

